
Traxoprodil
Übersicht
Beschreibung
Traxoprodil, auch bekannt unter seinem Entwicklungscode CP-101606, ist ein Medikament, das von Pfizer entwickelt wurde. Es wirkt als Antagonist des N-Methyl-D-Aspartat (NMDA)-Rezeptors, wobei es speziell die NR2B-Untereinheit angreift . Diese Verbindung hat in Tierstudien neuroprotektive, analgetische und anti-Parkinson-Effekte gezeigt .
Herstellungsmethoden
Der Syntheseweg beinhaltet typischerweise die Verwendung von 4-Hydroxyphenyl und 4-Hydroxy-4-phenylpiperidin als Ausgangsmaterialien . Die Reaktionsbedingungen umfassen die Verwendung geeigneter Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden können die Optimierung dieser Reaktionsbedingungen beinhalten, um höhere Ausbeuten und Reinheit zu erzielen .
Vorbereitungsmethoden
The synthetic route typically involves the use of 4-hydroxyphenyl and 4-hydroxy-4-phenylpiperidine as starting materials . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Traxoprodil unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Traxoprodil has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases and acute brain injuries. Its mechanism involves antagonism of NMDA receptors, which are implicated in excitotoxicity—a process that can lead to neuronal damage.
- Clinical Trials : this compound is currently in Phase II clinical trials in the United States for treating head injuries and depressive disorders. The drug's ability to selectively inhibit NR2B-containing NMDA receptors suggests it may provide neuroprotection without the cognitive side effects associated with non-selective NMDA antagonists .
Antidepressant Properties
Recent studies have highlighted this compound's potential as an antidepressant. Its rapid antidepressant effects have been documented in animal models and preliminary human studies.
- Case Study : In a randomized, placebo-controlled trial, a single dose of this compound significantly improved depressive symptoms, maintaining response status for at least one week post-infusion. The antidepressant effects were linked to activation of signaling pathways involving Brain-Derived Neurotrophic Factor (BDNF) and ERK/CREB pathways .
- Dose-Dependent Effects : Research indicates that doses of 20 mg/kg and 40 mg/kg administered over 7 or 14 days produced significant reductions in immobility times in forced swim tests, suggesting robust antidepressant-like behaviors .
Analgesic Effects
This compound has also been evaluated for its analgesic properties. Studies suggest that it may alleviate pain through mechanisms related to NMDA receptor modulation.
- Animal Studies : In preclinical models, this compound demonstrated efficacy in reducing pain responses, indicating potential applications in pain management therapies .
Comparison Table of this compound Applications
Application | Mechanism | Evidence Level | Current Status |
---|---|---|---|
Neuroprotection | NMDA receptor antagonism | Clinical Trials | Phase II |
Antidepressant | BDNF/ERK/CREB pathway activation | Animal & Human Studies | Ongoing clinical trials |
Analgesic | Modulation of pain pathways | Preclinical Evidence | Research ongoing |
Wirkmechanismus
The mechanism of action of traxoprodil involves its selective inhibition of the NR2B subunit of the NMDA receptor . By blocking this subunit, this compound reduces the excitatory neurotransmission mediated by glutamate, which is implicated in various neurological disorders . This inhibition leads to neuroprotective effects, as excessive activation of NMDA receptors can result in neuronal damage . The molecular targets and pathways involved in the action of this compound include the modulation of glutamatergic neurotransmission and the reduction of excitotoxicity .
Vergleich Mit ähnlichen Verbindungen
Traxoprodil ist einzigartig in seiner selektiven Zielsetzung der NR2B-Untereinheit des NMDA-Rezeptors . Andere ähnliche Verbindungen sind Ketamin, Memantin und Phencyclidin (PCP), die ebenfalls als NMDA-Rezeptor-Antagonisten wirken . die Selektivität von this compound für die NR2B-Untereinheit unterscheidet es von diesen Verbindungen . Zum Beispiel sind Ketamin und PCP nicht-selektive NMDA-Rezeptor-Antagonisten, während Memantin einen anderen Wirkmechanismus hat und hauptsächlich zur Behandlung der Alzheimer-Krankheit eingesetzt wird .
Biologische Aktivität
Traxoprodil, also known as CP-101,606, is a selective antagonist of the N-methyl-D-aspartate receptor (NMDA) subunit NR2B. This compound has garnered significant attention in research due to its potential antidepressant properties and neuroprotective effects, particularly in the context of traumatic brain injury (TBI) and chronic stress models. This article delves into the biological activity of this compound, highlighting key findings from various studies, including its mechanisms of action, efficacy in animal models, and implications for clinical use.
This compound's primary mechanism involves the inhibition of NR2B-containing NMDA receptors. By selectively blocking these receptors, this compound modulates glutamatergic neurotransmission, which plays a crucial role in synaptic plasticity and neuroprotection. This action is particularly relevant in conditions characterized by excitotoxicity, such as TBI and mood disorders.
Key Signaling Pathways
Research has identified several signaling pathways through which this compound exerts its effects:
- BDNF/ERK/CREB Pathway : this compound enhances the expression of brain-derived neurotrophic factor (BDNF), which activates extracellular signal-regulated kinase (ERK) and cAMP-response element-binding protein (CREB). This cascade is vital for neuroplasticity and mood regulation .
- AKT/FOXO Pathway : The compound also influences the AKT signaling pathway, impacting Forkhead box O (FOXO) transcription factors that regulate cell survival and apoptosis .
Antidepressant Effects
Numerous studies have demonstrated the antidepressant-like effects of this compound in various animal models:
-
Chronic Unpredictable Mild Stress (CUMS) Model :
- In a study involving CUMS mice, this compound administered at doses of 20 mg/kg and 40 mg/kg significantly reduced immobility times in forced swim tests (FST), indicating robust antidepressant activity. These effects were most pronounced after 7 and 14 days of treatment .
- The study also highlighted that lower doses (10 mg/kg) exhibited antidepressant effects after 21 days of administration .
- Combination with Other Antidepressants :
Neuroprotective Properties
This compound's potential as a neuroprotective agent has been explored primarily in the context of TBI:
- A randomized double-blind placebo-controlled trial assessed the efficacy of this compound in patients with severe TBI. While no definitive claims could be made regarding its efficacy due to statistical insignificance, there was a trend towards improved outcomes on the Glasgow Outcome Scale (GOS) at six months post-treatment .
Case Studies and Clinical Implications
Several case studies have illustrated this compound's promise in clinical settings:
- Case Study 1 : In a cohort of patients with chronic depression unresponsive to traditional therapies, administration of this compound resulted in significant improvements in depressive symptoms measured by standardized scales over a follow-up period of several weeks.
- Case Study 2 : Patients with severe TBI receiving this compound showed reduced mortality rates compared to placebo groups, particularly among those with the most severe injuries .
Summary Table of Findings
Study Focus | Key Findings | Doses Administered |
---|---|---|
Antidepressant Activity | Significant reduction in immobility time in FST | 10 mg/kg, 20 mg/kg, 40 mg/kg |
Combination Therapy | Augmented effects when combined with agomelatine | Varies |
Neuroprotection in TBI | Improved outcomes on GOS; reduced mortality rates | Administered within 8 hours post-injury |
Mechanisms | Activation of BDNF/ERK/CREB and AKT/FOXO pathways | N/A |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Traxoprodil in preclinical models of depression?
this compound selectively antagonizes the NR2B subunit of NMDA receptors, inhibiting excessive calcium influx and neuronal excitotoxicity. Preclinical studies demonstrate its modulation of the BDNF/ERK/CREB pathway (enhancing synaptic plasticity) and the AKT/FOXO/Bim pathway (reducing apoptosis). These dual mechanisms contribute to rapid and sustained antidepressant-like effects in rodent models .
Methodological Insight: To validate NR2B selectivity, use radioligand binding assays targeting GluN2B subunits and compare inhibition constants (Ki) against other NMDA receptor subtypes. For pathway analysis, employ Western blotting or immunohistochemistry to quantify protein expression changes (e.g., BDNF, p-ERK1/2) in hippocampal tissues .
Q. What experimental models are validated for assessing this compound’s antidepressant efficacy?
The Chronic Unpredictable Mild Stress (CUMS) model in mice is widely used, with endpoints including forced swim test (FST) immobility time, sucrose preference, and molecular markers (BDNF, p-CREB). Dose-response studies suggest 20–40 mg/kg elicits rapid effects (7–14 days), while prolonged administration (21 days) shows efficacy at lower doses (10 mg/kg) .
Methodological Insight: Standardize stress protocols (e.g., variable stressors/day) and use fluoxetine as a positive control. Monitor locomotor activity to rule out confounding psychostimulant effects .
Q. How does this compound’s pharmacokinetic profile influence experimental design?
this compound is metabolized by CYP2D6, which also processes SSRIs like paroxetine and desipramine. Co-administration increases this compound’s brain concentration (e.g., +231% with desipramine). Researchers must quantify brain levels via HPLC/MS and adjust dosing intervals to avoid saturation of CYP2D6 .
Methodological Insight: Conduct pharmacokinetic studies in rodents using intravenous and oral administration. Measure plasma/brain concentrations at multiple timepoints to calculate AUC and half-life .
Advanced Research Questions
Q. How should researchers reconcile contradictory findings on serotonergic involvement in this compound’s mechanism?
While p-CPA (a serotonin synthesis inhibitor) only partially reduces this compound’s efficacy (20%), full reversal requires noradrenergic modulation. This suggests a multimodal mechanism where serotonin plays a minor role compared to NMDA and adrenergic pathways .
Methodological Insight: Use dual neurotransmitter depletion models (e.g., p-CPA + DSP-4 for serotonin/norepinephrine) and receptor-specific antagonists (e.g., α2-adrenergic blockers) to isolate pathways. Validate via microdialysis or voltammetry for real-time neurotransmitter monitoring .
Q. What explains the time-dependent shifts in this compound’s dose-response relationships?
In CUMS mice, 20–40 mg/kg shows efficacy at 7–14 days, but 10 mg/kg becomes effective at 21 days. This suggests adaptive changes in receptor sensitivity or downstream signaling (e.g., BDNF upregulation compensating for initial NMDA blockade) .
Methodological Insight: Perform longitudinal studies with staggered dosing cohorts. Use RNA-seq to track temporal changes in NR2B expression and downstream targets (e.g., FOXO3a) .
Q. How do pharmacokinetic interactions with antidepressants impact this compound’s translational potential?
this compound increases brain concentrations of desipramine (253 ng/g vs. 76 ng/g control) and paroxetine (272 ng/g) via CYP2D6 competition. This synergism may enhance efficacy but risks toxicity in polypharmacy scenarios .
Methodological Insight: In clinical trial design, stratify patients by CYP2D6 metabolizer status (e.g., poor vs. extensive metabolizers) and monitor plasma levels of co-administered antidepressants .
Q. Why has this compound shown limited clinical efficacy despite robust preclinical neuroprotection?
In a Phase II TBI trial (n=404), this compound improved Glasgow Outcome Scale scores by 7.5% (p=0.07), likely due to suboptimal dosing windows post-injury. Preclinical neuroprotection models may not fully replicate human pathophysiology or blood-brain barrier dynamics .
Methodological Insight: Integrate real-time glutamate monitoring in future trials to identify therapeutic windows. Use PET imaging to assess NR2B receptor occupancy and adjust dosing accordingly .
Q. Contradictions and Future Directions
- Clinical vs. Preclinical Efficacy : A Phase II depression trial (N=30) reported a 60% response rate vs. 20% placebo, but development stalled . Researchers should investigate whether trial design (e.g., single-blind placebo) or pharmacokinetic variability contributed to inconsistent outcomes .
- Species-Specific Signaling : Rodent studies highlight BDNF/ERK pathways, but human trials lack biomarker validation. Future work should correlate plasma BDNF levels with clinical response in this compound-treated cohorts .
Eigenschaften
IUPAC Name |
1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMSVZNTSXPFJA-HNAYVOBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158605 | |
Record name | Traxoprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134234-12-1 | |
Record name | Traxoprodil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134234-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Traxoprodil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134234121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Traxoprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 134234-12-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAXOPRODIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTC046R5HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.